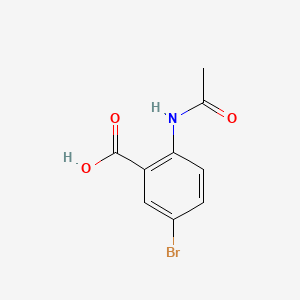

2-Acetamido-5-bromobenzoic acid

描述

Historical Context and Significance in Organic Chemistry

While the specific historical discovery of 2-acetamido-5-bromobenzoic acid is not prominently documented, its significance is rooted in the broader development of synthetic organic chemistry. The strategic placement of its functional groups exemplifies the class of "building block" molecules that are fundamental to modern multi-step synthesis.

The acetamido group serves as a protected form of an amine, which is a common strategy in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. The bromine atom provides a reactive site for cross-coupling reactions, a cornerstone of modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group offers another handle for modification, such as conversion to esters or amides. The development and availability of such multi-functionalized aromatic compounds have been crucial for the efficient construction of complex molecular architectures.

Role as a Key Intermediate in Chemical Synthesis

The primary role of this compound in academic and industrial research is as a key intermediate. Its structure is a precursor to other valuable compounds, often requiring the transformation of its functional groups.

A common synthetic application involves the hydrolysis of the acetamido group to reveal the free amine, yielding 2-amino-5-bromobenzoic acid. This resulting compound, an anthranilic acid derivative, is a widely used starting material. For instance, 2-amino-5-bromobenzoic acid is utilized in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase. chemicalbook.com It is also a precursor for the synthesis of 2-amino-5-bromobenzyl alcohol and 2-amino-5-bromobenzaldehyde, which are themselves versatile intermediates in organic synthesis. orgsyn.org

Furthermore, substituted bromobenzoic acids are critical in the synthesis of modern pharmaceuticals. For example, related structures like 2-chloro-5-bromobenzoic acid are key intermediates for a class of hypoglycemic drugs known as SGLT2 inhibitors, including dapagliflozin (B1669812) and empagliflozin. google.comthieme-connect.com This highlights the importance of the specific substitution pattern on the benzoic acid core, where this compound represents a valuable variation for accessing novel chemical entities.

Current Research Landscape and Future Directions

Current research continues to leverage the synthetic potential of this compound and its derivatives. The focus remains largely on its application in medicinal chemistry and materials science. Researchers are exploring its use in the synthesis of novel heterocyclic compounds, which are a major source of new drug candidates.

Future directions may involve the development of more efficient and environmentally friendly methods for its synthesis and its utilization in creating new pharmacologically active agents. For example, research into derivatives of 5-acetamido-2-hydroxy benzoic acid has shown analgesic and anti-inflammatory properties, suggesting that the acetamido-benzoic acid scaffold is a promising starting point for designing new non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The exploration of this compound in the synthesis of new classes of compounds with potential therapeutic benefits is an active area of investigation.

Nomenclature and Structural Representation in Scholarly Works

Consistent and accurate naming and representation are critical in scientific communication. The following sections detail the formal conventions and common terminologies used for this compound.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the official IUPAC name for this compound is This compound . nih.govnist.gov This name clearly defines the parent structure as benzoic acid, with the principal functional group (carboxylic acid) receiving the primary position, and specifies the substituents: an acetamido group at the second carbon and a bromine atom at the fifth carbon relative to the carboxyl group.

In scientific literature and chemical catalogs, this compound is known by several synonyms. These names are often based on alternative parent structures (like anthranilic acid) or different numbering conventions. nih.govnih.govchemicalbook.com

| Synonym |

| N-Acetyl-5-bromoanthranilic acid |

| 5-bromo-2-acetamidobenzoic acid |

| 2-(acetylamino)-5-bromobenzoic acid |

| Benzoic acid, 2-(acetylamino)-5-bromo- |

Chemical and Physical Properties

Below is a table summarizing key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | nist.govnih.gov |

| Molecular Weight | 258.07 g/mol | nih.govchemicalbook.com |

| Monoisotopic Mass | 256.96876 Da | nih.gov |

| CAS Number | 38985-79-4 | nist.govnih.gov |

| Melting Point | 214-219 °C | chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 3.10 ± 0.10 | chemicalbook.comchemicalbook.com |

| XLogP3 (Predicted) | 2.6 | nih.govnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-acetamido-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVABAFHRLMDDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-79-4 | |

| Record name | 2-(Acetylamino)-5-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-5-bromobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Acetamido 5 Bromobenzoic Acid

Established Synthetic Routes for 2-Acetamido-5-bromobenzoic Acid

The synthesis of this compound can be effectively achieved through several well-documented pathways. The two principal strategies involve either the bromination of an acetylated precursor or the acylation of a brominated precursor. These methods leverage the directing effects of the substituent groups on the benzene (B151609) ring to achieve the desired substitution pattern.

Bromination of Precursor Compounds

A primary route to synthesizing this compound involves the direct bromination of 2-acetamidobenzoic acid, also known as N-acetylanthranilic acid. wikipedia.org In this electrophilic aromatic substitution reaction, the acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group. Since the ortho position relative to the acetamido group is already occupied by the carboxylic acid group, the incoming bromine atom is directed to the para position (position 5).

The reaction is typically carried out by treating 2-acetamidobenzoic acid with a brominating agent in a suitable solvent. scispace.com Glacial acetic acid is a commonly employed solvent for this transformation. scispace.com Alternative brominating systems, such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, can also be used, sometimes with a co-solvent like dichloromethane (B109758) (DCM). google.comgoogle.com The reaction temperature is often controlled to prevent the formation of polybrominated byproducts. scispace.com

Table 1: Representative Bromination Reaction

| Starting Material | Brominating Agent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2-Acetamidobenzoic Acid | Bromine | Glacial Acetic Acid | Controlled temperature | This compound |

This table illustrates common conditions for the bromination of benzoic acid derivatives.

Acylation Reactions to Introduce the Acetamido Group

An alternative and equally viable synthetic strategy begins with 2-amino-5-bromobenzoic acid. sigmaaldrich.com In this approach, the acetamido group is introduced via an acylation reaction. The most common method for this transformation is the treatment of 2-amino-5-bromobenzoic acid with acetic anhydride (B1165640). wikipedia.org This reaction is often straightforward and can be performed by heating the reactants together, sometimes in a solvent or by using acetic anhydride as both the reagent and the solvent.

This method is analogous to the synthesis of other N-acyl anthranilic acid derivatives. mdpi.comnih.gov The amino group (-NH₂) is readily acylated by the electrophilic carbonyl carbon of the acetic anhydride, resulting in the formation of the stable amide linkage of the acetamido group.

Table 2: Representative Acylation Reaction

| Starting Material | Acylating Agent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Acetic Anhydride | Acetic Anhydride or other inert solvent | Heating | This compound |

This table provides examples of acylation to form acetamido-benzoic acid derivatives. mdpi.com

Multi-step Synthesis Strategies

In many practical applications, the synthesis of this compound is approached as a multi-step sequence, which combines the fundamental reactions described above. A common two-step process starts with the more readily available precursor, anthranilic acid (2-aminobenzoic acid). truman.edu

The typical sequence is as follows:

Bromination of Anthranilic Acid : Anthranilic acid is first brominated to produce 2-amino-5-bromobenzoic acid. chemicalbook.com This step requires careful control of reaction conditions because the highly activating amino group can lead to the formation of 3,5-dibromoanthranilic acid as a significant byproduct. scispace.com The reaction is often performed in glacial acetic acid at a controlled temperature (e.g., 15°C) to maximize the yield of the desired monobrominated product. chemicalbook.com The two brominated products can be separated based on their differential solubility in boiling water. scispace.com

Acylation : The isolated 2-amino-5-bromobenzoic acid is then acylated with acetic anhydride, as described in section 2.1.2, to yield the final product, this compound. wikipedia.org

This multi-step approach allows for the synthesis of the target compound from simpler, less expensive starting materials, although it necessitates an intermediate purification step to separate isomeric byproducts.

Optimization of Reaction Conditions for Academic-Scale Synthesis

For academic and laboratory-scale preparations, optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring procedural simplicity and safety.

Solvent Selection and Its Impact on Yield and Purity

The choice of solvent plays a critical role in the synthesis of this compound.

For Bromination Reactions : Glacial acetic acid is a preferred solvent for the bromination of both anthranilic acid and N-acetylanthranilic acid. scispace.comchemicalbook.com It is effective at dissolving the starting materials and facilitating the electrophilic substitution. In syntheses using N-bromosuccinimide (NBS), concentrated sulfuric acid can be used as both a solvent and a catalyst. google.com To improve handling and moderate reactivity, an inert co-solvent such as dichloromethane (DCM) may be added. google.com

For Purification : After the reaction is complete, purification is typically achieved through recrystallization. The choice of recrystallization solvent is vital for obtaining a pure product. Common solvents for this purpose include alcohols like ethanol (B145695) or methanol, where the crude product is dissolved in hot solvent and allowed to crystallize upon cooling. google.comgoogle.com Other solvents such as ethyl acetate (B1210297) or aqueous mixtures may also be employed depending on the specific impurities present. mdpi.comorgsyn.org Quenching the reaction mixture in ice water is a common first step in the workup process to precipitate the crude product before recrystallization. google.com

Table 3: Solvent Effects in Synthesis and Purification

| Process | Solvent | Purpose | Rationale/Effect |

|---|---|---|---|

| Bromination | Glacial Acetic Acid | Reaction Medium | Good solubility for reactants; facilitates electrophilic substitution. scispace.com |

| Bromination | Sulfuric Acid / DCM | Reaction Medium | Strong acid activates NBS; DCM acts as a co-solvent for temperature and viscosity control. google.com |

| Workup | Ice Water | Quenching/Precipitation | Stops the reaction and precipitates the crude solid product. google.com |

Temperature and Pressure Considerations

Control of temperature is a key parameter for achieving high selectivity and yield.

Temperature : In the bromination of anthranilic acid, maintaining a low temperature (around 15°C) is reported to favor the formation of the desired 5-bromo isomer over the 3,5-dibromo byproduct. chemicalbook.com For brominations using NBS in sulfuric acid, reactions are often run at room temperature (25-30°C). google.com Acylation reactions with acetic anhydride generally require heating to proceed at a reasonable rate.

Pressure : The synthetic routes to this compound are typically conducted at atmospheric pressure, as no gaseous reagents are consumed in a way that would necessitate high-pressure conditions.

In the context of modern synthetic optimization, techniques such as controlled microwave heating have been shown to dramatically reduce reaction times and, in some cases, increase yields for related organic transformations, though specific application to this synthesis is not widely reported. researchgate.net

Catalyst Utilization and Efficiency

The acetylation of 2-amino-5-bromobenzoic acid is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride. The efficiency of this reaction can be significantly influenced by the choice of catalyst.

A common approach involves the use of a base catalyst to neutralize the liberated acid during the reaction, which can otherwise form a salt with the unreacted amine, hindering the reaction progress. Studies on the N-acetylation of anilines with acetyl chloride have shown that bases like potassium carbonate (K2CO3) are effective. The use of phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) in conjunction with a base has been demonstrated to facilitate the process, leading to high yields in shorter reaction times. For instance, the phase-transfer catalyzed N-acetylation of anilines with acetyl chloride in a solvent like dimethylformamide (DMF) with K2CO3 as a base is considered an efficient synthetic methodology.

Lewis acids are also employed to activate the acetylating agent. For example, cobalt (II) chloride has been used to catalyze the acylation of alcohols with acetic anhydride. ias.ac.in Similarly, scandium trifluoromethanesulfonate (B1224126) has been identified as a highly active acylation catalyst. ias.ac.in While these have been applied to other functional groups, the principles can be extended to the acetylation of aromatic amines.

More recently, a focus on cost-effective and milder catalysts has emerged. Magnesium sulfate (B86663) (MgSO₄) has been investigated as a mild Lewis acid catalyst for the N-acetylation of anilines with acetic acid, particularly in sunlight-driven reactions. wpmucdn.com

The general mechanism for the acetylation of an aniline (B41778) derivative like 2-amino-5-bromobenzoic acid with acetic anhydride involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the final acetamide (B32628) product and acetic acid as a byproduct. wpmucdn.comquora.com

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, this primarily involves the acetylation step of 2-amino-5-bromobenzoic acid.

One significant green approach is the use of safer and more environmentally benign solvents and catalysts. Research has demonstrated the use of water as a solvent for the acetylation of primary aromatic amines, which is a significant improvement over volatile organic solvents. ias.ac.in

The development of catalyst-free and solvent-free reaction conditions represents another key green methodology. Microwave-assisted synthesis has been shown to produce amides from amines and glacial acetic acid in quantitative yields and short reaction times without the need for a catalyst. ymerdigital.com This method also reduces the amount of acetic acid required compared to conventional methods. ymerdigital.com

Furthermore, the use of sunlight as a renewable energy source for chemical reactions is a promising green alternative. Studies have shown that the N-acetylation of anilines can be driven by sunlight using magnesium sulfate as a mild and abundant Lewis acid catalyst under neat (solvent-free) conditions. quora.com

Another green strategy involves the use of zinc dust as a catalyst in the reaction of anilines with glacial acetic acid. Zinc dust helps to prevent oxidation during the reaction and allows for the use of acetic acid instead of the more hazardous acetic anhydride. ijirset.com The reaction of aniline with glacial acetic acid in the presence of zinc dust, followed by heating, has been shown to produce acetanilide (B955) with the only byproduct being water, highlighting a high atom economy. ijirset.com

These green chemistry approaches offer significant advantages by minimizing waste, avoiding hazardous reagents and solvents, and reducing energy consumption.

Comparison of Synthetic Yields and Purity Across Different Methodologies

The choice of synthetic methodology for this compound can have a significant impact on the final yield and purity of the product. A direct comparison of various methods for the synthesis of this specific compound is not extensively documented in a single source. However, by examining the synthesis of its precursor, 2-amino-5-bromobenzoic acid, and general acetylation methods for anilines, a comparative analysis can be constructed.

The precursor, 2-amino-5-bromobenzoic acid, can be synthesized from o-aminobenzoic acid via bromination in glacial acetic acid. chemicalbook.com Another method involves the hydrolysis of 5-bromoindoline-2,3-dione using hydrogen peroxide and sodium hydroxide (B78521), which has been reported to yield the product in 96% yield. chemicalbook.com A different approach starting from 2-chlorobenzotrichloride can produce 5-bromo-2-chlorobenzoic acid with a yield of over 95% and purity of 85-92%, which after purification can reach 97-99.6% purity. google.com

For the subsequent acetylation step, different methods offer varying yields. The conventional method of reacting aniline with acetic anhydride can result in yields of around 84%. wpmucdn.com However, purification through recrystallization can sometimes lead to a lower recovery rate. wpmucdn.com The use of phase-transfer catalysts in the acetylation of anilines with acetyl chloride has been reported to produce high yields.

Green synthesis methods also offer competitive yields. For example, microwave-assisted acylation of aniline with glacial acetic acid without a catalyst has been reported to give quantitative yields in a short time. ymerdigital.com The use of zinc dust as a catalyst in the reaction of aniline with acetic acid has also been shown to be effective. ijirset.com

| Methodology | Starting Material | Reagents & Catalysts | Reported Yield (%) | Reported Purity | Reference |

|---|---|---|---|---|---|

| Precursor Synthesis: Bromination | o-Aminobenzoic acid | Bromine, Glacial Acetic Acid | Not specified | Not specified | chemicalbook.com |

| Precursor Synthesis: Hydrolysis | 5-Bromoindoline-2,3-dione | H₂O₂, NaOH | 96 | Not specified | chemicalbook.com |

| Conventional Acetylation | 2-Amino-5-bromobenzoic acid (inferred from aniline) | Acetic Anhydride | ~84 | High after recrystallization | wpmucdn.com |

| Phase-Transfer Catalysis | 2-Amino-5-bromobenzoic acid (inferred from anilines) | Acetyl Chloride, K₂CO₃, TBAB | High | High | |

| Green Synthesis: Microwave-Assisted | 2-Amino-5-bromobenzoic acid (inferred from aniline) | Glacial Acetic Acid (no catalyst) | Quantitative | High | ymerdigital.com |

| Green Synthesis: Zinc Catalysis | 2-Amino-5-bromobenzoic acid (inferred from aniline) | Glacial Acetic Acid, Zinc Dust | Good | High | ijirset.com |

Chemical Reactivity and Derivatization of 2 Acetamido 5 Bromobenzoic Acid

Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or its ester, to form a new carbon-carbon bond. wikipedia.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguwindsor.cayoutube.com The reactivity of the halide in Suzuki couplings typically follows the trend I > OTf > Br >> Cl. wikipedia.org While specific studies on 2-acetamido-5-bromobenzoic acid are not prevalent, the Suzuki coupling of the structurally similar N-(2,5-dibromophenyl)acetamide with various arylboronic acids proceeds in moderate to good yields, demonstrating the viability of this transformation on related substrates. researchgate.net

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of various phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of a wide range of amines, including primary amines. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Catalyst/Ligand | Base | Solvent | Reactant Partner |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ / Phosphine ligands (e.g., SPhos, PCy₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DME, Water | Aryl/Alkyl Boronic Acid or Ester |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine ligands (e.g., BINAP, DPPF, BrettPhos) | NaOt-Bu, K₂CO₃, LiHMDS | Toluene, THF, Dioxane | Primary or Secondary Amine |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides, through well-established synthetic protocols.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). wikipedia.org The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. wikipedia.org

More contemporary methods offer milder conditions. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids with alcohols. acs.org This metal-free method is tolerant to air and moisture and typically involves heating the carboxylic acid, alcohol, and a catalytic amount of NBS. acs.org

Table 2: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Byproduct |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often in excess alcohol | Water |

| NBS-Catalyzed Esterification | Alcohol, Catalytic NBS | Heat (e.g., 70 °C), Neat or in solvent | Water |

The direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction to form a salt, rather than an amide. libretexts.org Therefore, the carboxylic acid must first be "activated." A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. libretexts.org

Alternatively, a plethora of coupling reagents can facilitate direct amide bond formation. A modern approach involves the in-situ generation of phosphonium (B103445) salts. For example, mixing N-chlorophthalimide and triphenylphosphine (B44618) (PPh₃) with the carboxylic acid and amine can generate chloro- and imido-phosphonium species that activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of the corresponding amide under mild conditions. acs.org

Reactions Involving the Acetamido Group

The acetamido group (-NHCOCH₃) offers further avenues for derivatization through hydrolysis or modification of the acetyl portion.

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding primary amine, 2-amino-5-bromobenzoic acid. libretexts.orgnih.gov

Acid-catalyzed hydrolysis, typically achieved by heating the amide with a dilute mineral acid like hydrochloric acid (HCl), results in the formation of the protonated amine (an ammonium (B1175870) salt) and acetic acid. libretexts.org Basic hydrolysis, accomplished by heating with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH), produces the free amine and a salt of the carboxylic acid (e.g., sodium acetate). libretexts.org The resulting 2-amino-5-bromobenzoic acid is itself a valuable synthetic intermediate. chemicalbook.comorgsyn.org

Direct modification of the methyl group of the acetyl moiety is challenging. A more practical strategy for introducing different acyl groups involves a two-step deacetylation-reacylation sequence. First, the acetamido group is hydrolyzed to the free amine (2-amino-5-bromobenzoic acid) as described above. This primary amine can then be readily acylated by reacting it with a different acyl chloride or anhydride (B1165640) to install a new N-acyl group.

This approach allows for the introduction of a wide variety of functionalities. For example, the synthesis of 2-[(2-azidoacetyl)amino]-5-bromobenzoic acid would proceed via the hydrolysis of this compound, followed by the acylation of the resulting 2-amino-5-bromobenzoic acid with 2-azidoacetyl chloride. nih.gov This highlights the utility of the deacetylation-reacylation strategy for creating diverse derivatives.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The structure of this compound, featuring a carboxylic acid group and an acetamido group in ortho positions on the benzene ring, makes it an excellent precursor for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are fundamental to its utility as a building block in synthetic organic chemistry, particularly for the synthesis of benzoxazinones and quinazolinones.

The most direct cyclization pathway for this compound involves an intramolecular dehydration reaction. This process typically requires a dehydrating agent, such as acetic anhydride or thionyl chloride, to facilitate the condensation between the carboxylic acid and the N-acetyl group. This reaction leads to the formation of a six-membered heterocyclic ring, specifically a benzoxazinone (B8607429) derivative. The resulting product is 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, a versatile intermediate in its own right.

Table 1: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one

| Reactant | Reagent | Product | Description |

|---|---|---|---|

| This compound | Acetic Anhydride (Ac₂O) | 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one | A common and efficient method involving heating the reactant with acetic anhydride, which acts as both the solvent and dehydrating agent. |

| This compound | Thionyl Chloride (SOCl₂) | 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one | This reagent first converts the carboxylic acid to an acyl chloride, which is highly reactive and readily undergoes intramolecular cyclization with the adjacent amide. |

This benzoxazinone intermediate is a key platform for further derivatization, most notably for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds with significant applications. The synthesis is achieved by reacting the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one with ammonia (B1221849) or primary amines. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the oxazinone ring, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring system. This method allows for the introduction of a wide variety of substituents at the N-3 position of the quinazolinone core, depending on the amine used in the reaction.

Table 2: Derivatization of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one to Quinazolinones

| Reactant | Reagent | Product | Product Class |

|---|---|---|---|

| 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one | Ammonia (NH₃) | 6-bromo-2-methylquinazolin-4(3H)-one | Quinazolinone |

| 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one | Primary Amine (R-NH₂) | 6-bromo-3-substituted-2-methylquinazolin-4(3H)-one | N-Substituted Quinazolinone |

Exploration of Novel Reaction Pathways

While the cyclization to benzoxazinones and quinazolinones represents the classical and most utilized reaction pathway for this compound, research into novel transformations continues to be an area of interest. The exploration of new synthetic routes often focuses on leveraging the existing functional groups in unconventional ways or utilizing modern catalytic systems to achieve new molecular architectures.

One area of potential exploration involves transition-metal-catalyzed reactions. The presence of a bromine atom on the aromatic ring provides a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions could be performed on the initial this compound to introduce complexity before cyclization, or they could be applied to the heterocyclic derivatives like 6-bromo-2-methylquinazolin-4(3H)-one. The latter approach would lead to functionalization at the C-6 position, a strategy for creating diverse libraries of substituted quinazolinones.

Furthermore, domino or cascade reactions starting from this compound are being investigated to construct complex polycyclic systems in a single step. organic-chemistry.org Such processes, which involve multiple bond-forming events in one pot, are highly efficient and atom-economical. organic-chemistry.org For instance, a reaction could be designed where an initial intermolecular reaction at the carboxyl group is followed by a cyclization and a subsequent reaction involving the bromine substituent, all mediated by a single catalyst.

The development of photochemical or electrochemical methods could also unlock novel reactivity. rsc.orgresearchgate.net These energy sources can generate highly reactive intermediates under mild conditions, potentially leading to reaction pathways that are inaccessible through traditional thermal methods. rsc.orgresearchgate.net For this compound, this could involve radical-based cyclizations or other unique ring-forming strategies. While established reactivity dominates the current use of this compound, these emerging areas represent the frontier for discovering its full synthetic potential.

Spectroscopic and Computational Studies of 2 Acetamido 5 Bromobenzoic Acid and Its Analogs

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 2-Acetamido-5-bromobenzoic acid relies on a combination of spectroscopic techniques. Each method provides unique insights into the different components of the molecule's framework, from the vibrations of its chemical bonds to the magnetic environments of its atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound, typically recorded from a KBr pellet or using an Attenuated Total Reflectance (ATR) setup, displays several characteristic absorption bands. nih.gov

Key vibrational modes include a broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. The N-H stretching vibration of the secondary amide group is typically observed as a distinct peak around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the carboxylic acid C=O stretch appears as a strong band around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) is found near 1660 cm⁻¹. Aromatic C=C stretching vibrations produce signals in the 1400-1600 cm⁻¹ range. The C-Br stretching frequency is expected to appear in the lower wavenumber region of the fingerprint, typically between 500 and 600 cm⁻¹. researchgate.net

Table 1: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Amide |

| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1660 | Amide I Band (C=O Stretch) | Amide |

| 1500-1600 | C=C Aromatic Ring Stretch | Benzene (B151609) Ring |

| ~1540 | Amide II Band (N-H bend, C-N stretch) | Amide |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in molecular polarizability. The FT-Raman spectrum of this compound is particularly useful for observing the vibrations of the non-polar parts of the molecule. nih.gov Symmetrical vibrations, such as the aromatic ring breathing mode, often produce strong signals in Raman spectra. While the carbonyl (C=O) stretches are visible, they are typically less intense than in the IR spectrum. The C-Br stretch also gives rise to a detectable Raman signal. Detailed vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations, which have been successfully applied to analogs like 2-amino-5-bromobenzoic acid. slideshare.net

Table 2: FT-Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Benzene Ring |

| ~1665 | Amide I Band (C=O Stretch) | Amide |

| ~1610 | Aromatic Ring Breathing | Benzene Ring |

| ~1250 | C-N Stretch | Amide |

| ~820 | Ring Breathing/Substitution Pattern | Benzene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 12 ppm. The amide proton (-NH) would also be a singlet, likely in the 8-10 ppm range. The methyl protons (-CH₃) of the acetamido group would produce a sharp singlet around 2.2 ppm. The three aromatic protons are non-equivalent and would appear as multiplets in the aromatic region (7.5-8.5 ppm), with their splitting patterns determined by their coupling to each other.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carboxylic acid carbon (-COOH) is the most deshielded, appearing around 170 ppm. The amide carbonyl carbon (-C=O) would be found slightly upfield, around 168-169 ppm. The aromatic carbons show a range of chemical shifts based on their substituents; the carbon bearing the bromine (C5) would be shifted to approximately 115-120 ppm, while the carbon attached to the carboxylic acid (C1) and the amide group (C2) would be found further downfield (130-145 ppm). docbrown.info The methyl carbon of the acetyl group is the most shielded, appearing around 25 ppm.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Signal | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | >12 | broad singlet | |

| -NH | 8.0 - 10.0 | singlet | |

| Ar-H | 7.5 - 8.5 | multiplet | |

| -CH₃ | ~2.2 | singlet | |

| ¹³C NMR | Carbon | Predicted δ (ppm) | |

| -COOH | ~170 | ||

| -C=O (Amide) | ~169 | ||

| Ar-C (Substituted) | 120 - 145 | ||

| Ar-CH | 115 - 135 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is readily observed. nist.gov A key feature is the presence of a prominent M+2 peak that is nearly equal in intensity to the M⁺ peak. This isotopic signature is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. savemyexams.com

The molecular weight of the compound is 258.07 g/mol . Therefore, the mass spectrum shows peaks at m/z ≈ 257 and m/z ≈ 259. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org Another significant fragmentation pathway involves the cleavage of the acetyl group, leading to the loss of ketene (B1206846) (CH₂=C=O, mass 42), resulting in a fragment corresponding to 2-amino-5-bromobenzoic acid.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π→π* transitions within the benzene ring. The spectrum is expected to show two main absorption bands. The primary band (E-band), associated with the fully symmetric transition, appears at shorter wavelengths, typically below 220 nm. A secondary, less intense band (B-band), which arises from a symmetry-forbidden transition made partially allowed by the substituents, is observed at longer wavelengths, likely around 250-290 nm. academie-sciences.fr The exact position and intensity of these bands are influenced by the solvent and the electronic effects of the acetamido, bromo, and carboxylic acid substituents on the aromatic ring.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental spectroscopic data. For molecules like this compound and its analogs, these theoretical models provide a deeper understanding of molecular structure and properties. nih.gov

Researchers performing these studies typically use a functional, such as B3LYP, combined with a basis set like 6-311+G, to perform geometry optimization. This process calculates the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with data from X-ray crystallography. nih.gov

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of complex vibrational modes. slideshare.net Furthermore, computational models can predict electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and electronic transition energies of the molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of benzoic acid derivatives. dergipark.org.trresearchgate.net For molecules similar to this compound, computational studies are frequently performed using DFT methods to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govdergipark.org.tr

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of ab initio methods with the efficiency of density functional methods. dergipark.org.tr This is often paired with a basis set such as 6-311++G(d,p) or 6-31G* to provide a robust description of the electronic structure. nih.govdergipark.org.tr These calculations form the foundation for more detailed analyses, including HOMO-LUMO analysis and the prediction of spectroscopic data. nih.gov The primary goal of these DFT studies is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized structure. This optimized geometry corresponds to the lowest energy state on the potential energy surface and is crucial for calculating other molecular properties accurately. uomphysics.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components in quantum chemical calculations, collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability. nih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies that the molecule is more reactive and can be easily polarized. Calculations on analogous benzoic acid derivatives show that these analyses are instrumental in understanding the charge transfer that can occur within the molecule. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters for a Representative Aromatic Carboxylic Acid Note: This table presents illustrative data for a related benzoic acid derivative to demonstrate the typical parameters calculated in such an analysis.

| Parameter | Symbol | Energy (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.75 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.50 |

| Ionization Potential | IP | 6.75 |

| Electron Affinity | EA | 1.25 |

Data sourced conceptually from studies on aromatic carboxylic acids. researchgate.net

Molecular Orbital Analysis

Beyond just the energy levels, a detailed analysis of the molecular orbitals provides a map of electron density distribution. For this compound and its analogs, the HOMO and LUMO surfaces are typically visualized to identify the regions involved in electronic transitions. dergipark.org.tr

In many benzoic acid derivatives, the HOMO is often localized over the electron-rich benzene ring and the acetamido group. This indicates that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is frequently distributed over the electron-withdrawing carboxylic acid group, suggesting this region is susceptible to nucleophilic attack. This separation of the frontier orbitals indicates that an electronic transition would correspond to a charge transfer from the substituted benzene ring to the carboxylic acid moiety. nih.govdergipark.org.tr

Conformational Analysis and Tautomerism

The flexibility of this compound arises from the potential for rotation around several single bonds, particularly the C-C bond connecting the carboxylic group to the ring and the C-N bond of the acetamido group. This can lead to different spatial arrangements known as conformers. Computational methods, such as performing a Potential Energy Surface (PES) scan, can be employed to identify the most stable conformer. nih.gov This involves systematically rotating specific dihedral angles and calculating the energy at each step to find the global minimum.

Furthermore, the molecule can potentially exist in different structural forms called tautomers. For the closely related compound 2-Amino-5-bromobenzoic acid, DFT studies have investigated the relative stability of its tautomeric forms. dergipark.org.trdergipark.org.tr Although one form is typically dominant under normal conditions, examining hypothetical tautomers provides a more complete understanding of the molecule's structural landscape and the reasons for the prevalence of its observed form. dergipark.org.tr

Correlation Between Experimental Spectroscopic Data and Theoretical Calculations

A key validation of computational models is the comparison of calculated properties with experimental data. For this compound, experimental vibrational spectra, such as Fourier Transform Infrared (FT-IR) and FT-Raman, can be recorded. nih.gov These experimental spectra can then be compared to the vibrational frequencies predicted by DFT calculations.

Typically, the calculated vibrational frequencies are systematically higher than the experimental values due to the calculations assuming a harmonic oscillator model in a vacuum. To improve the correlation, the calculated frequencies are often multiplied by a scaling factor. nih.gov A strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands allows for a confident assignment of the observed vibrational modes to specific functional groups and atomic motions within the molecule. nih.gov This combined approach provides a more robust interpretation of the spectroscopic features than experimental or theoretical methods could achieve alone. uomphysics.net

Table 2: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted Benzoic Acid Note: This table is a representative example to illustrate the correlation process. Experimental data for this compound is available, while theoretical values are based on typical results from DFT calculations on similar molecules.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) nih.gov | Calculated (Scaled) (cm⁻¹) | Assignment |

| O-H Stretch (Carboxylic Acid) | ~3000 | ~3010 | Stretching of the hydroxyl group |

| N-H Stretch (Amide) | ~3300 | ~3315 | Stretching of the N-H bond |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1705 | Stretching of the carbonyl in the acid |

| C=O Stretch (Amide I) | ~1650 | ~1655 | Stretching of the amide carbonyl |

| C-N Stretch (Amide) | ~1250 | ~1255 | Stretching of the carbon-nitrogen bond |

Applications of 2 Acetamido 5 Bromobenzoic Acid in Medicinal Chemistry Research

Design and Synthesis of Pharmacologically Active Derivatives

The core structure of 2-acetamido-5-bromobenzoic acid, also known as N-acetyl-5-bromoanthranilic acid, provides a versatile template for the synthesis of a wide range of pharmacologically active derivatives. Medicinal chemists utilize the carboxylic acid and the amide functionalities, as well as the bromine-substituted aromatic ring, to build more complex molecules with potential therapeutic applications.

For instance, derivatives of the closely related 5-bromoanthranilic acid have been synthesized to create potent anti-inflammatory agents. nih.govijddr.in The synthesis strategy often involves the reaction of the anthranilic acid core with various chemical moieties to produce novel compounds. One approach involves reacting 5-bromoanthranilic acid with ethyl chloroacetate, followed by reactions with semicarbazide (B1199961) hydrochloride and subsequent cyclization to form oxadiazole rings. ijddr.in This oxadiazole-containing intermediate can then be condensed with different aromatic aldehydes to yield a series of 5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl) methyl]amino}benzoic acid derivatives. ijddr.inresearchgate.net Further chemical transformations, such as reacting these derivatives with hydrazine (B178648) hydrate, can lead to the formation of pyrazoline-containing compounds. nih.govijddr.in These multi-step syntheses demonstrate how the initial 5-bromoanthranilic acid structure is elaborated into larger, more complex molecules designed for specific biological activities. ijddr.in

Investigation of Enzyme Inhibition and Cellular Processes

Derivatives built upon scaffolds similar to this compound have shown significant activity in modulating key biological pathways, particularly through enzyme inhibition. A prominent example is the development of inhibitors for the anti-apoptotic proteins Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL), which are crucial for the survival of cancer cells. nih.gov

Researchers have successfully designed dual inhibitors of Mcl-1 and another anti-apoptotic protein, Bfl-1, using a 2,5-substituted benzoic acid scaffold. nih.govnih.govacs.org These proteins are often overexpressed in various cancers, allowing malignant cells to evade apoptosis (programmed cell death). nih.gov By inhibiting Mcl-1 and Bfl-1, these compounds can restore the natural apoptotic process in cancer cells. One particularly effective compound developed from this scaffold, referred to as compound 24 in the study, demonstrated potent binding to both Mcl-1 and Bfl-1 with inhibition constants (Kᵢ) of 100 nM. nih.govnih.govacs.org The selective binding of this compound was shown to induce cell death in lymphoma cell lines that depend on these specific anti-apoptotic proteins for their survival. nih.gov

Beyond cancer, other derivatives of anthranilic acid have been investigated as inhibitors for a range of enzymes, including cholinesterases, which are targets in Alzheimer's disease treatment, and cyclooxygenase (COX) enzymes, which are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.comnih.gov

Role as a Scaffold for Drug Discovery

A scaffold in drug discovery is a core chemical structure that serves as a foundation for generating a library of related compounds. The 2,5-substituted benzoic acid structure, of which this compound is a prime example, has been explicitly utilized as such a scaffold. nih.govacs.org

In the development of Mcl-1/Bfl-1 dual inhibitors, researchers replaced a previously identified difuryl-triazine core with a 2,5-substituted aromatic benzoic acid core. nih.gov This change was a strategic design choice because the new scaffold offered more possibilities for variable chemical functionalization, allowing for systematic exploration of the chemical space around the core structure to optimize binding and activity. nih.gov The resulting lead molecule demonstrated equipotent binding to Mcl-1 and Bfl-1, validating the utility of this scaffold for developing dual-target inhibitors. nih.gov The success of this approach highlights how a simple, adaptable scaffold can be the key to developing sophisticated therapeutic agents that address complex disease mechanisms, such as cancer cell survival. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific chemical features of a molecule influence its biological activity. For derivatives of the 2,5-substituted benzoic acid scaffold, SAR investigations have been crucial for optimizing their potency as enzyme inhibitors. nih.govnih.gov

In the development of Mcl-1/Bfl-1 inhibitors, systematic modifications were made to the 2,5-substituted benzoic acid core, and the resulting compounds were tested for their binding affinity. nih.gov These studies revealed several key findings:

Anchoring Interaction : A crucial interaction for all inhibitors was the formation of a hydrogen bond between the carboxyl group of the benzoic acid and the side chain of an arginine residue (Arg263) in the Mcl-1 protein. This interaction mimics how natural pro-apoptotic proteins bind to Mcl-1. nih.gov

Hydrophobic Pocket Occupancy : The nature and size of the chemical groups (substituents) added to the benzoic acid scaffold determined how the inhibitor would fit into the hydrophobic pockets of the Mcl-1 protein's binding site. nih.gov

Binding Mode : The orientation and binding mode of the ligands were highly dependent on the substituents, demonstrating the complexity of molecular recognition at this protein-protein interaction interface. nih.gov

These SAR studies guided the iterative design process, leading to the development of a highly potent dual inhibitor with a 15-fold improvement in binding affinity to both Mcl-1 and Bfl-1 compared to the initial lead compound. nih.gov

Table 1: SAR Insights for 2,5-Substituted Benzoic Acid Derivatives as Mcl-1/Bfl-1 Inhibitors nih.gov

| Modification Site | Observation | Impact on Activity |

| Carboxylic Acid Group | Forms a critical hydrogen bond with Arg263 of Mcl-1. | Essential for anchoring the inhibitor to the target protein. |

| Substituents on the Aromatic Ring | The size and type of substituent influence the fit into hydrophobic pockets (p2/p3). | Modulates binding affinity and selectivity. |

| Linker to other groups | Flexible linkers can be more effective than rigid ones like an amide. | Affects the overall conformation and binding mode. |

In Silico Predictions in Drug Design

Computational, or in silico, methods are integral to modern drug discovery, allowing researchers to predict the properties of molecules before they are synthesized, thereby saving time and resources. These methods are widely applied to derivatives of this compound and related scaffolds.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows scientists to visualize potential interactions and estimate the binding affinity. This method was central to the development of the Mcl-1/Bfl-1 inhibitors, where the design was guided by solved co-crystal structures of inhibitors bound to Mcl-1. nih.govnih.govacs.org Docking calculations helped researchers understand how their designed molecules would fit into the binding site of the target protein and which modifications would likely improve binding. nih.gov

Similarly, in silico docking studies have been used to investigate derivatives of related acetamido-hydroxy benzoic acids as potential inhibitors of cyclooxygenase 2 (COX-2), a key enzyme in inflammation. mdpi.comnih.gov These studies analyze the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds, with amino acid residues in the active site of the COX-2 enzyme. mdpi.com

Pharmacokinetic and Toxicological Property Predictions

Beyond predicting how a molecule will bind to its target, it is crucial to predict how it will behave in the body. This involves evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational tools are frequently used to predict these characteristics early in the drug discovery process. scbdd.comuin-malang.ac.id

For example, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools were used to predict their pharmacokinetic and toxicological properties. mdpi.comnih.gov These predictions assess factors like oral bioavailability, which is influenced by properties outlined in frameworks like Lipinski's Rule of Five (e.g., molecular weight < 500 Da). mdpi.com Online servers can also predict a compound's potential to be a GPCR ligand, an ion channel modulator, a kinase inhibitor, or a protease inhibitor, as well as its risk of toxicity. mdpi.com These in silico ADMET predictions help researchers prioritize which newly designed compounds are most promising for synthesis and further experimental testing. scbdd.comuin-malang.ac.id

Table 2: Examples of Predicted Oral Bioavailability Properties for Benzoic Acid Derivatives mdpi.com

| Compound ID (Example) | Molecular Weight (Da) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations |

| PS1 | 208.21 | 1.80 | 3 | 4 | 0 |

| PS2 | 271.27 | 2.87 | 3 | 4 | 0 |

| PS3 | 285.29 | 3.23 | 3 | 4 | 0 |

| (Data is illustrative, based on a study of 5-acetamido-2-hydroxy benzoic acid derivatives, where PS1 is the parent compound and PS2/PS3 are derivatives with larger groups.) |

Computational Analysis of Central Nervous System Penetration

Predicting the ability of a compound to cross the blood-brain barrier (BBB) is a critical step in the development of drugs targeting the central nervous system (CNS). nih.gov While specific computational studies on the CNS penetration of this compound are not extensively documented in publicly available literature, its potential to cross the BBB can be estimated using established in silico models. nih.govnih.govnih.gov These predictive models rely on the calculation of various physicochemical properties and molecular descriptors. nih.gov

For this compound, key descriptors that would be analyzed include:

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), this value indicates the compound's distribution between an oily and an aqueous phase. A moderate level of lipophilicity is generally required for passive diffusion across the BBB. The predicted XLogP3 value for this compound is 2.6, suggesting a degree of lipophilicity that could be favorable for membrane permeation. nih.gov

Polar Surface Area (PSA): This descriptor quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A lower PSA is generally associated with better BBB penetration.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its interaction with the aqueous environment and its ability to cross lipid membranes.

Molecular Weight and Size: Smaller molecules tend to cross the BBB more readily. researchgate.net

Computational methods like decision tree induction and machine learning algorithms use these descriptors to build predictive models. nih.gov Such models have been developed by training on large datasets of compounds with experimentally determined BBB permeability (logPS values). nih.gov These analyses can reveal relationships between a compound's structural features and its ability to be actively transported or to diffuse passively into the brain. nih.govnih.gov Therefore, a computational analysis of this compound would involve calculating its molecular descriptors and inputting them into these validated models to forecast its potential for CNS penetration.

Derivatives as Potential Therapeutic Agents

This compound serves as a valuable starting material or scaffold for synthesizing a variety of derivatives with potential therapeutic applications. The presence of the bromo-, acetamido-, and carboxylic acid groups allows for diverse chemical modifications to modulate biological activity.

Anti-inflammatory and Anti-nociceptive Activity

Derivatives of acetamido-benzoic acids are being investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and side-effect profiles. mdpi.com Research on compounds structurally related to this compound provides insights into this potential. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated significant anti-nociceptive and anti-inflammatory effects in various in vivo models. mdpi.comnih.gov

Key findings from studies on related structures include:

Peripheral and Central Anti-nociceptive Effects: 5-acetamido-2-hydroxy benzoic acid showed peripheral anti-nociceptive activity in the acetic acid-induced writhing test and central anti-nociceptive effects in the hot-plate test. mdpi.com

Anti-inflammatory Properties: The compound was effective in reducing edema in carrageenan-induced paw edema models. mdpi.com

Enhanced Activity of Derivatives: Modification of the acetamide (B32628) group, for example, by replacing the methyl with a benzyl (B1604629) group, led to derivatives with potentially greater activity than the parent compound and even acetaminophen. mdpi.comnih.gov A benzyl derivative, at doses of 20 and 50 mg/kg, reduced pain-related behavior by 74% and 75%, respectively. mdpi.comnih.gov

The mechanism of action for these types of compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com Molecular docking studies on these related derivatives have shown a good binding affinity with the COX-2 receptor. mdpi.comnih.gov The presence of an electron-withdrawing group, such as the bromine atom in this compound, has been noted in other molecular classes, like chromones, to potentially enhance anti-inflammatory activity. nih.gov Similarly, propanoic acid side chains attached to benzothiazolinone (B8138533) scaffolds have been shown to yield higher analgesic and anti-inflammatory activities compared to acetic acid derivatives. nih.gov These findings suggest that derivatives of this compound are promising candidates for development as novel anti-inflammatory and analgesic agents.

Table 1: Anti-nociceptive Activity of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)

Antitumor/Anticancer Activity

The bromo-substituted aromatic scaffold of this compound is a feature found in various classes of compounds investigated for their antitumor properties. The strategy often involves using such a core to synthesize more complex heterocyclic systems that can interact with biological targets relevant to cancer.

Several lines of research highlight the potential of bromo-substituted compounds as anticancer agents:

5-Bromo-7-azaindolin-2-ones: A series of novel derivatives based on this scaffold were synthesized and evaluated for their in vitro activity against several cancer cell lines. nih.govmdpi.com Notably, some of these compounds exhibited broad-spectrum antitumor potency. The most active compound in one study showed IC50 values between 2.357 and 3.012 µM against HepG2, A549, and Skov-3 cell lines, proving to be more potent than the reference drug Sunitinib. nih.gov

2-Arylbenzoxazoles: Derivatives of 2-arylbenzoxazole-5-acetic acid have been synthesized and evaluated for cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. core.ac.uk The presence of an acetic acid group at the 5-position of the benzoxazole (B165842) nucleus was found to enhance activity. core.ac.uk

Other Bromo-Substituted Compounds: Studies on other classes, such as 2,5-pyrrolidinediones, have also shown that derivatives containing bromine can exhibit anticancer activity against cell lines like MCF-7. uobasrah.edu.iq Additionally, 2-bromo-2'-deoxyadenosine (B1615966) has demonstrated significant antitumor activity in murine models of leukemia, melanoma, and ovarian carcinoma. nih.gov

These examples underscore a recurring theme in medicinal chemistry where a bromo-substituted core, such as that in this compound, can be a key component in the design of potent anticancer agents. The bromine atom can influence the electronic properties and binding interactions of the molecule with its target, which can include enzymes or DNA. core.ac.uk

Table 2: Cytotoxicity of a 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) vs. Sunitinib

Antimicrobial Activity

Derivatives incorporating the acetamido-benzoic acid motif have shown promise as antimicrobial agents. The structural features of this compound make it a suitable precursor for developing compounds with antibacterial and antifungal properties.

Research into related structures has yielded significant findings:

Benzoxazole Derivatives: A series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives were synthesized and showed a broad spectrum of activity, particularly against Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.govesisresearch.org

2-Aminobenzoic Acid Derivatives: Esters and amides derived from 2-aminobenzoic acid (a precursor to the title compound) have demonstrated notable antifungal and antibiofilm activity against clinical isolates of Candida albicans. mdpi.comnih.gov Some of these derivatives worked synergistically with fluconazole (B54011) and showed low toxicity in in vitro and in vivo models. mdpi.comnih.gov

Pyrrolidinedione Derivatives: Bromo-substituted derivatives of 2,5-pyrrolidinedione have shown good activity against Gram-positive bacteria like Enterococcus faecalis (MIC of 0.25 µM for some compounds) and the fungus C. albicans (MIC of 0.125 µM for one derivative). uobasrah.edu.iq

Indole Diketopiperazine Alkaloids: While a different class of compounds, studies on these alkaloids have shown that many exhibit good antibacterial activity, and molecular docking suggested they may act by inhibiting key bacterial enzymes like FabH. frontiersin.org

These studies collectively suggest that the this compound scaffold is a promising platform for the synthesis of new antimicrobial agents. The acetamido group can be modified to introduce various heterocyclic moieties, like benzoxazoles or piperazines, which are known to contribute to antimicrobial efficacy. nih.gov

Table 3: Antimicrobial Activity of Selected Benzoxazole and Pyrrolidinedione Derivatives

Skeletal Muscle Relaxant Activity

Based on a comprehensive review of the available scientific literature, there is currently no significant research documented on the synthesis or evaluation of this compound derivatives specifically for skeletal muscle relaxant activity. This area remains an unexplored field of investigation for this particular class of compounds.

Prodrug Strategies Involving this compound

Prodrug design is a widely used strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, rapid metabolism, or low bioavailability. scirp.orgopenmedicinalchemistryjournal.com this compound possesses functional groups—specifically the carboxylic acid and the secondary amide—that are amenable to prodrug modification. scirp.org

Common prodrug approaches that could be applied to this molecule include:

Ester Prodrugs: The carboxylic acid group can be esterified with various alcohols. This modification typically increases lipophilicity, which can enhance membrane permeability and absorption. scirp.org The choice of the alcohol moiety can be tailored to control the rate of hydrolysis by esterase enzymes in the body, thereby influencing the release of the active parent drug. scirp.org For example, amino acid ester prodrugs of a related compound, 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole, were shown to evade metabolizing enzymes and enhance in vivo delivery. nih.gov The L-Aspartate ester prodrug, in particular, exhibited a 5-fold greater half-life than the parent drug in mice. nih.gov

Amide Prodrugs: While the existing acetamido group is an amide, further derivatization or modification of the carboxylic acid to form an amide linkage with an amino acid or another small amine could also be a viable prodrug strategy. This can be used to target specific transporters, such as amino acid transporters, to facilitate entry into cells or across the BBB. nih.gov

The primary goal of creating a prodrug of a this compound derivative would be to improve its pharmacokinetic profile. For instance, if a derivative shows potent in vitro activity but has poor oral bioavailability, converting it to an ester or amide prodrug could significantly enhance its therapeutic potential by ensuring it reaches its target site in the body in sufficient concentrations. openmedicinalchemistryjournal.comnih.gov

Advanced Research Topics and Methodological Considerations

Crystallographic Studies and Solid-State Analysis

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a compound's physical properties and intermolecular interactions. For 2-acetamido-5-bromobenzoic acid, crystallographic studies reveal key structural features. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 722670. nih.govnih.gov

While detailed analysis of this specific structure requires access to the CCDC entry, valuable insights can be drawn from the crystallographic studies of closely related compounds. For instance, the crystal structure of 2-acetylamino-benzoic acid (N-acetylanthranilic acid) was determined to be in the orthorhombic space group Fdd2. researchgate.net In this structure, the nitrogen atom of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net The crystal cohesion is primarily maintained by strong N—H···O and O—H···O hydrogen bonds. researchgate.net

Similarly, the analysis of 2-bromobenzoic acid reveals that molecules form inversion dimers through pairs of O—H···O hydrogen bonds, creating the classic R²₂(8) ring motif characteristic of carboxylic acids. researchgate.netnih.gov The carboxy group in 2-bromobenzoic acid is twisted out of the plane of the benzene (B151609) ring by approximately 18.7 degrees. researchgate.netnih.gov

For this compound, a combination of these interactions is expected. The solid-state structure is likely dominated by hydrogen bonding involving the carboxylic acid proton, the carbonyl oxygen of the carboxylic acid, the amide N-H proton, and the amide carbonyl oxygen. These interactions would lead to the formation of complex hydrogen-bonded networks, influencing the compound's melting point, solubility, and crystal packing. The presence of the bromine atom can also lead to halogen bonding interactions, further stabilizing the crystal lattice.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-Acetylamino-benzoic acid | Orthorhombic | Fdd2 | N—H···O and O—H···O hydrogen bonds | researchgate.net |

| 2-Bromobenzoic acid | Monoclinic | P2₁/c | O—H···O hydrogen bond dimers (R²₂(8) motif) | researchgate.netnih.gov |

| 5-Bromo-2-(phenylamino)benzoic acid | Triclinic | Pī | O—H···O dimers and an intramolecular N—H···O hydrogen bond | iucr.org |

Mechanistic Investigations of Reactions Involving this compound

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems, particularly quinazolinones. Mechanistic studies have largely focused on the reactions of its core structure, ortho-halobenzoic acids.

A prominent reaction is the copper-catalyzed cascade synthesis of quinazolinones from 2-halobenzoic acids and amidines. beilstein-journals.orgnih.gov The proposed mechanism for this transformation, when applied to an N-acyl-2-bromobenzoic acid derivative like this compound, would proceed as follows:

Coordination: The copper(I) catalyst coordinates with the 2-bromobenzoic acid derivative.

N-Arylation: The amidine nitrogen attacks the activated aromatic ring, displacing the bromide ion in a copper-mediated N-arylation step. This forms an N-aryl amidine intermediate.

Intramolecular Cyclization: The other nitrogen of the amidine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group (or its activated form).

Dehydration: Subsequent dehydration leads to the formation of the stable, aromatic quinazolinone ring system.

This cascade reaction is valued for its efficiency, often proceeding under mild conditions with a broad substrate scope. beilstein-journals.org Chitosan-supported copper(I) catalysts have been developed to facilitate this reaction, offering advantages like easy recovery and reuse. beilstein-journals.orgresearchgate.net

Other synthetic routes to quinazolinones from anthranilic acid derivatives, the parent class of this compound, include the Niementowski synthesis, which involves the condensation of an anthranilic acid with an acid amide. nih.gov Another common method is the condensation of N-acylanthranilic acids with primary amines or ammonia (B1221849), which proceeds by heating the reactants to induce cyclization and dehydration. nih.gov These established mechanisms provide a framework for understanding the reactivity of the acetamido and carboxylic acid groups on the this compound scaffold.

Development of Analytical Methods for Detection and Quantification in Research Settings

A suite of analytical methods is employed for the detection and quantification of this compound and its derivatives in research environments.

Qualitative Detection and Structural Elucidation: For structural confirmation, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching of the amide, and the broad O-H and C=O stretching of the carboxylic acid. nih.gov

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which aids in structural confirmation. nist.gov High-resolution mass spectrometry is used to determine the exact mass and elemental formula. nih.gov

Quantitative Analysis: For quantification, chromatographic methods are typically coupled with a detector.